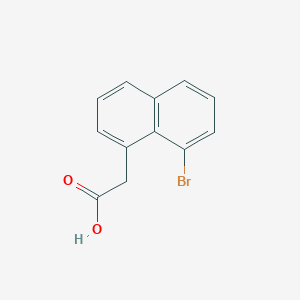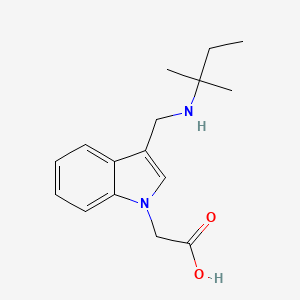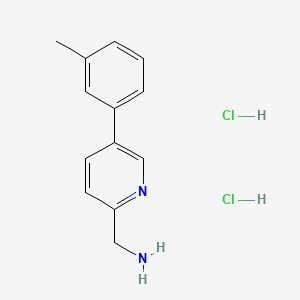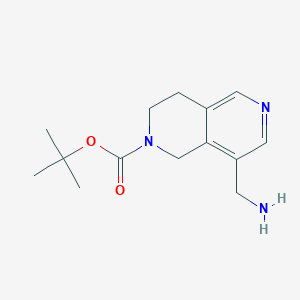
2-(8-Bromonaphthalen-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Bromonaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom attached to the eighth position of the naphthalene ring and an acetic acid moiety at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromonaphthalen-1-yl)acetic acid typically involves the bromination of naphthalene followed by the introduction of the acetic acid group. One common method is as follows:
Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromonaphthalene.
Formation of Acetic Acid Derivative: The 8-bromonaphthalene is then subjected to a reaction with chloroacetic acid in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
2-(8-Bromonaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted naphthalene derivatives can be formed.
Oxidation Products: Oxidation can yield naphthoquinones or other oxidized derivatives.
Reduction Products: Reduction can lead to the formation of naphthalenes with reduced functional groups.
科学研究应用
2-(8-Bromonaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
- 2-(4-Bromonaphthalen-1-yl)acetic acid
- 2-(6-Bromonaphthalen-1-yl)acetic acid
- 2-(Naphthalen-1-yl)acetic acid
Uniqueness
2-(8-Bromonaphthalen-1-yl)acetic acid is unique due to the position of the bromine atom on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and applications compared to its analogs.
属性
分子式 |
C12H9BrO2 |
|---|---|
分子量 |
265.10 g/mol |
IUPAC 名称 |
2-(8-bromonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9BrO2/c13-10-6-2-4-8-3-1-5-9(12(8)10)7-11(14)15/h1-6H,7H2,(H,14,15) |
InChI 键 |
IIZNZYLUKZJHHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)









![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)

![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
